molecular formula C20H15Cl3N2OS B158924 Sertaconazole CAS No. 99592-32-2

Sertaconazole

Cat. No.: B158924
CAS No.: 99592-32-2
M. Wt: 437.8 g/mol
InChI Key: JLGKQTAYUIMGRK-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Sertaconazole, an antifungal medication of the imidazole class, primarily targets the fungal cytochrome P-450 sterol C-14 α-demethylation via the inhibition of the enzyme cytochrome P450 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a critical component of the fungal cell wall .

Mode of Action

This compound interacts with its target, 14-α demethylase, to inhibit the conversion of lanosterol to ergosterol . As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents .

Biochemical Pathways

The inhibition of ergosterol synthesis by this compound prevents fungal cells from multiplying and impairs hyphae growth . The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi, which may be partly responsible for the fungistatic activity of this compound .

Pharmacokinetics

Pharmacokinetic studies have shown that the drug is retained in the skin without absorption into plasma after topical application . This suggests that the bioavailability of this compound is negligible, which is beneficial in minimizing systemic side effects .

Result of Action

The result of this compound’s action is the effective treatment of fungal infections. By increasing the permeability of the fungal cell membrane, it causes the leakage of cellular contents, leading to cell death . This makes this compound an effective fungicidal and fungistatic agent .

Biochemical Analysis

Biochemical Properties

Sertaconazole interacts with the enzyme cytochrome P450 14α-demethylase . This enzyme plays a crucial role in the biochemical reactions involved in fungal cell wall synthesis, converting lanosterol to ergosterol . The inhibition of this enzyme by this compound leads to the accumulation of 14 α-methyl sterols in fungi, which may be partly responsible for its fungistatic activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It blocks the synthesis of ergosterol, a critical component of the fungal cell membrane . This inhibition prevents fungal cells from multiplying and impairs hyphae growth . In addition, this compound has been reported to exhibit cytotoxicity against both normal and tumor cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme cytochrome P450 14α-demethylase . This enzyme is necessary for the conversion of lanosterol to ergosterol . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane . This results in increased cellular permeability, causing leakage of cellular contents .

Temporal Effects in Laboratory Settings

This compound has been observed to cause distinct distortions of pharyngeal anatomy and lethality upon acute exposure in laboratory settings . It also inhibits the polymerization of tubulin in HeLa cells and the in vitro assembled goat brain tubulin .

Dosage Effects in Animal Models

In animal models, this compound exhibits fungistatic activity against Cryptococcus neoformans and Candida spp . It has also been demonstrated in normal and immunocompromised animal models for systemic and intracranial fungal infections due to Cryptococcus neoformans and for systemic infections due to Candida albicans .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts lanosterol to ergosterol . This process is crucial for the synthesis of the fungal cell wall . This compound’s inhibition of the enzyme cytochrome P450 14α-demethylase disrupts this pathway .

Transport and Distribution

This compound is available in topical formulations for the treatment of skin infections . It is also available in a vaginal tablet form

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with components of the fungal cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sertaconazole involves several key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Properties

IUPAC Name

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99592-39-9 (Nitrate)
Record name Sertaconazole [INN:BAN]
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DSSTOX Substance ID

DTXSID0048551
Record name Sertaconazole
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Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sertaconazole
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Solubility

Practically insoluble, 6.37e-03 g/L
Record name Sertaconazole
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Record name Sertaconazole
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Sertaconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis.
Record name Sertaconazole
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CAS No.

99592-32-2
Record name Sertaconazole
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Record name Sertaconazole [INN:BAN]
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Record name Sertaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01153
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Record name Sertaconazole
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Record name 1-[2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
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Record name SERTACONAZOLE
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Record name Sertaconazole
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URL http://www.hmdb.ca/metabolites/HMDB0015284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The specification CN 1358719 (CAPLUS 2003:711267) discloses the synthesis of sertaconazole mononitrate (I) by etherifying 3-bromomethyl-7-chlorobenzo[b]thiophene (III) with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) at a molar ratio of 1:1 in toluene-water (3:1, v/v) in the presence of sodium hydroxide and 50% tetrabutylammonium chloride (IV, Z═Cl) solution at 80° C. for 4 hours, extracting with ethyl ether to obtain free base of sertaconazole, salifying with nitric acid and recrystallizing in 95% ethanol. The resulting content in sertaconazole mononitrate of the thus prepared product is >98.5%.
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Synthesis routes and methods II

Procedure details

A 2-L flask was loaded with 308 mL of toluene, 100 g of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) (0.389 mol) and 6.67 g of tetrabutylammonium hydrogen sulfate (IV, Z═HSO4) (0.0196 mol). Then, 155 g of sodium hydroxide (purity 49%; 1.905 mol) were added. The mixture was heated at 35-40° C. and stirred for 15 minutes. A solution comprising 111.11 g of 3-bromomethyl-7-chlorobenzo[b]thiophene (III) (0.425 mol) and 595 mL of toluene, maintaining the mass temperature between 37 and 40° C., was added for at least 30 minutes. After the addition, the system was maintained between 37 and 40° C. for 2.5 hours and thereafter water (635 mL) was added. The mixture was cooled to a mass temperature of 5-10° C. and the sertaconazole precipitated was filtered and washed with water and cold toluene (5-10° C.), obtaining 179.7 g of wet sertaconazole free base (161.7 g dry).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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